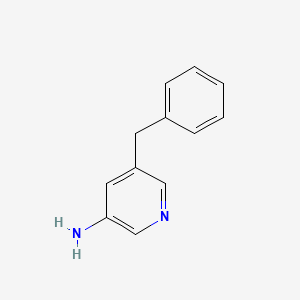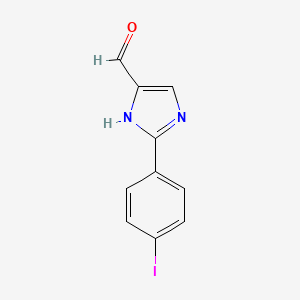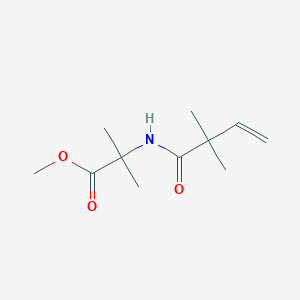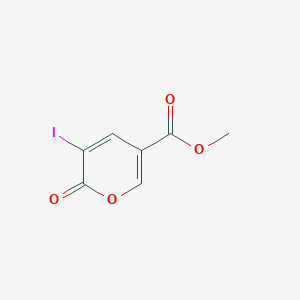
1-(3-Bromo-2-methylbenzyl)azetidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Bromo-2-methylbenzyl)azetidine is a compound belonging to the class of azetidines, which are four-membered nitrogen-containing heterocycles. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability characteristics. The presence of a bromine atom and a methyl group on the benzyl moiety further enhances the compound’s chemical properties, making it a valuable entity in various scientific research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromo-2-methylbenzyl)azetidine typically involves the reaction of 3-bromo-2-methylbenzyl chloride with azetidine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of automated reactors and optimized reaction conditions, such as controlled temperature and pressure, can significantly improve the scalability of the synthesis.
化学反应分析
Types of Reactions: 1-(3-Bromo-2-methylbenzyl)azetidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can undergo oxidation reactions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the azetidine ring to more stable structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in solvents like DMF or THF.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products:
Nucleophilic Substitution: Formation of substituted azetidines with various functional groups.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced azetidine derivatives.
科学研究应用
1-(3-Bromo-2-methylbenzyl)azetidine has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials with specific functionalities.
作用机制
The mechanism of action of 1-(3-Bromo-2-methylbenzyl)azetidine involves its interaction with molecular targets through its reactive azetidine ring and functional groups. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function. The bromine atom and methyl group on the benzyl moiety can further influence the compound’s reactivity and binding affinity.
相似化合物的比较
Azetidine: The parent compound with a four-membered nitrogen-containing ring.
3-Bromo-2-methylbenzylamine: A similar compound with an amine group instead of the azetidine ring.
1-Benzylazetidine: A compound with a benzyl group but without the bromine and methyl substituents.
Uniqueness: 1-(3-Bromo-2-methylbenzyl)azetidine stands out due to the presence of both the bromine atom and the methyl group on the benzyl moiety, which imparts unique reactivity and stability characteristics. These features make it a valuable compound for various applications in scientific research and industry.
属性
分子式 |
C11H14BrN |
|---|---|
分子量 |
240.14 g/mol |
IUPAC 名称 |
1-[(3-bromo-2-methylphenyl)methyl]azetidine |
InChI |
InChI=1S/C11H14BrN/c1-9-10(4-2-5-11(9)12)8-13-6-3-7-13/h2,4-5H,3,6-8H2,1H3 |
InChI 键 |
UWBOCYZUBFKGAF-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC=C1Br)CN2CCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Imidazo[1,5-a]pyridin-5-ylmethanamine](/img/structure/B13672912.png)
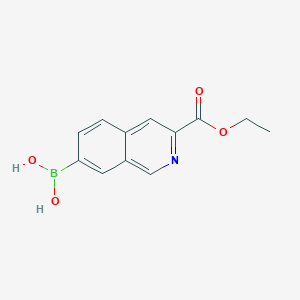
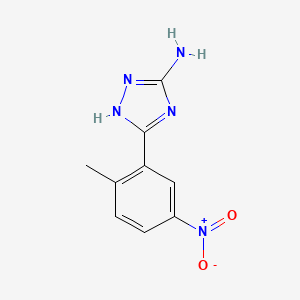
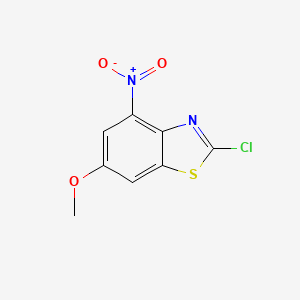
![(5-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol](/img/structure/B13672935.png)
![(E)-3-[4-(N-Methylsulfamoyl)phenyl]acrylic Acid](/img/structure/B13672938.png)

![1-(1H-Pyrrolo[2,3-B]pyridin-2-YL)ethanone](/img/structure/B13672944.png)
